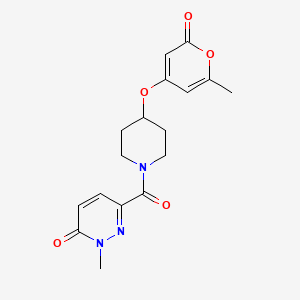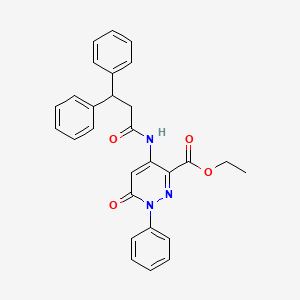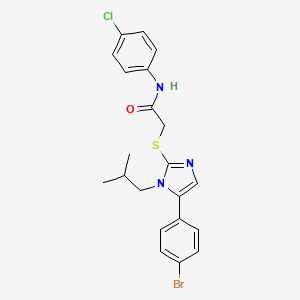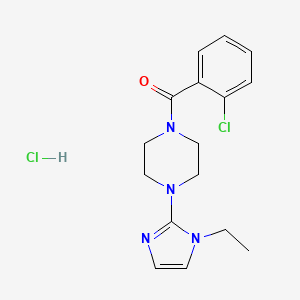
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide" is a structurally complex molecule that features a thiophene ring system, which is a common motif in medicinal chemistry due to its electronic properties and ability to engage in various chemical interactions. Although the specific compound is not directly mentioned in the provided papers, the research on related thiophene carboxamide derivatives offers insights into the behavior and potential applications of such compounds in the field of drug discovery and materials science.
Synthesis Analysis
The synthesis of related thiophene carboxamide compounds involves the reaction of thiophene carboxylic acid derivatives with various amines. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could potentially be adapted to synthesize the compound by using the appropriate pyrrolidine and thiophene derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been characterized using various spectroscopic techniques such as NMR, IR, MS, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of these compounds. For example, the crystal structure of a related compound was confirmed using X-ray diffraction and compared with DFT-optimized structures, showing good agreement .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo a variety of chemical reactions. Acid-catalyzed transformations can lead to ring opening and the formation of new heterocyclic systems . Additionally, reactions with polyatomic phenols can lead to the formation of diarylmethane derivatives and other complex structures . These reactions highlight the reactivity of the thiophene carboxamide moiety and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of the thiophene ring and the carboxamide group can affect the compound's electronic properties, solubility, and ability to form hydrogen bonds . DFT calculations can provide insights into the local and global chemical activity parameters, helping to identify electrophilic and nucleophilic sites within the molecule . Additionally, the biological activity of these compounds, such as their antimicrobial and anti-proliferative effects, can be assessed through various assays .
Scientific Research Applications
Chemical Reactivity and Synthesis
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is involved in various chemical reactions, contributing to the synthesis of complex organic compounds. For instance, similar thiophene-carboxamide derivatives undergo ring opening in acid-catalyzed conditions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing the compound's reactivity and potential in creating diverse organic structures (Gazizov et al., 2015).
Material Science and Polymer Chemistry
In material science, thiophene-based compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide are utilized for enhancing electronic properties of materials. A novel n-type conjugated polyelectrolyte synthesized from similar thiophene derivatives has shown significant applications as an electron transport layer in solar cells, indicating the potential of such compounds in improving the efficiency of photovoltaic devices (Hu et al., 2015).
Heterocyclic Synthesis
Thiophene derivatives are pivotal in the synthesis of heterocyclic compounds. Research involving thiophenylhydrazonoacetates, closely related to the structure of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, has led to the development of various heterocyclic frameworks including pyrazole, isoxazole, and pyrimidine derivatives. This underscores the role of thiophene-based compounds in expanding the library of heterocyclic molecules with potential pharmaceutical applications (Mohareb et al., 2004).
Electronic and Electrochromic Applications
The incorporation of thiophene units into conjugated systems has been explored for electronic and electrochromic applications. For example, the development of novel electron acceptor materials based on thiophene and diketopyrrolopyrrole for bulk-heterojunction devices highlights the utility of thiophene derivatives in organic electronics. Such materials have shown promising results in achieving high power conversion efficiency and open-circuit voltage, pointing to the potential of thiophene derivatives in advancing solar cell technologies (Raynor et al., 2016).
properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(14-4-3-8-20-14)16-10-13(12-5-9-19-11-12)17-6-1-2-7-17/h3-5,8-9,11,13H,1-2,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMNBICNJMVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)



![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)



![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)